
2-Methyl-1,3,2-dithiaphospholane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3,2-dithiaphospholane-2-thione (MDPT) is a chemical compound that belongs to the class of dithiaphospholane derivatives. It has been widely studied for its potential use in scientific research due to its unique properties, including its ability to act as a chelating agent and its antimicrobial activity. In
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-1,3,2-dithiaphospholane-2-thione is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and preventing their involvement in various biochemical processes. 2-Methyl-1,3,2-dithiaphospholane-2-thione has also been shown to disrupt bacterial cell membranes, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-1,3,2-dithiaphospholane-2-thione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for use as an antimicrobial agent. 2-Methyl-1,3,2-dithiaphospholane-2-thione has also been shown to have antioxidant properties, protecting cells from oxidative damage. Additionally, 2-Methyl-1,3,2-dithiaphospholane-2-thione has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1,3,2-dithiaphospholane-2-thione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, its unique properties make it a valuable tool for studying coordination chemistry and antimicrobial activity. However, 2-Methyl-1,3,2-dithiaphospholane-2-thione also has some limitations. It is highly reactive and can be difficult to handle, requiring careful storage and handling procedures. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in various experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-Methyl-1,3,2-dithiaphospholane-2-thione. One area of interest is its potential use as an antimicrobial agent. Further studies could explore its efficacy against a wider range of bacterial and fungal strains, as well as its potential use in combination with other antimicrobial agents. Additionally, further research could explore the mechanism of action of 2-Methyl-1,3,2-dithiaphospholane-2-thione, shedding light on its potential use in the treatment of various diseases. Finally, studies could explore the potential use of 2-Methyl-1,3,2-dithiaphospholane-2-thione in coordination chemistry, particularly in the development of new metal complexes.
Conclusion:
In conclusion, 2-Methyl-1,3,2-dithiaphospholane-2-thione is a chemical compound with unique properties that make it a valuable tool for scientific research. Its ability to act as a chelating agent and its antimicrobial activity make it a potential candidate for use in a variety of applications. Further research is needed to fully understand its mechanism of action and potential uses in various fields.
Métodos De Síntesis
2-Methyl-1,3,2-dithiaphospholane-2-thione can be synthesized through a variety of methods, including the reaction of 2-chloro-1,3,2-dithiaphospholane with sodium hydrosulfide, or the reaction of 2-chloro-1,3,2-dithiaphospholane with sodium sulfide in the presence of sodium hydrosulfide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-Methyl-1,3,2-dithiaphospholane-2-thione has been extensively studied for its potential use in scientific research, particularly in the field of coordination chemistry. It has been shown to act as a chelating agent, forming stable complexes with various metal ions. 2-Methyl-1,3,2-dithiaphospholane-2-thione has also been studied for its antimicrobial activity, showing promising results against a variety of bacterial and fungal strains.
Propiedades
Número CAS |
18789-43-0 |
|---|---|
Nombre del producto |
2-Methyl-1,3,2-dithiaphospholane-2-thione |
Fórmula molecular |
C3H7PS3 |
Peso molecular |
170.3 g/mol |
Nombre IUPAC |
2-methyl-2-sulfanylidene-1,3,2λ5-dithiaphospholane |
InChI |
InChI=1S/C3H7PS3/c1-4(5)6-2-3-7-4/h2-3H2,1H3 |
Clave InChI |
VXKSAPJHZRMJPO-UHFFFAOYSA-N |
SMILES |
CP1(=S)SCCS1 |
SMILES canónico |
CP1(=S)SCCS1 |
Sinónimos |
2-Methyl-1,3,2-dithiaphospholane-2-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



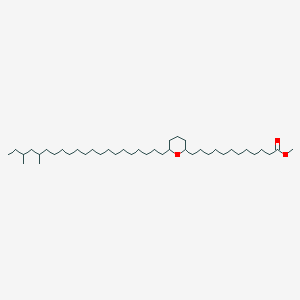
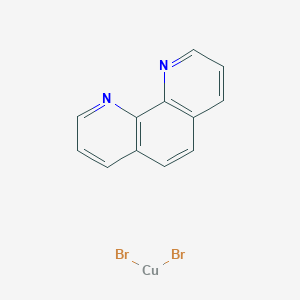
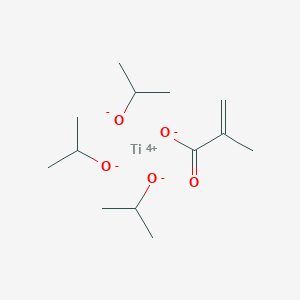
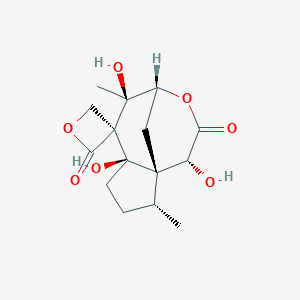
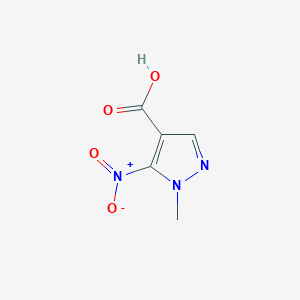

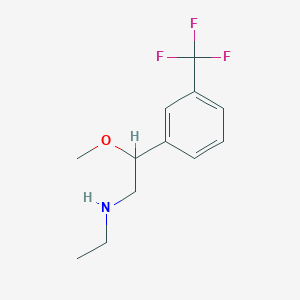
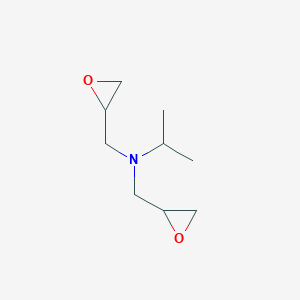
![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)
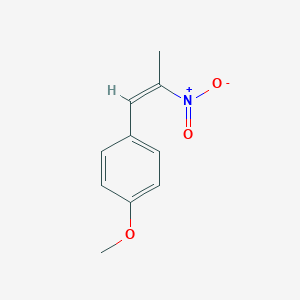
![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)


